molecular formula C23H28N2O4 B2716083 1-[3-(4-hydroxyphenyl)-5-[3-methoxy-4-(pentyloxy)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 853750-41-1

1-[3-(4-hydroxyphenyl)-5-[3-methoxy-4-(pentyloxy)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B2716083
CAS No.: 853750-41-1
M. Wt: 396.487
InChI Key: CKAXAYUXNQBENW-UHFFFAOYSA-N
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Description

1-[3-(4-hydroxyphenyl)-5-[3-methoxy-4-(pentyloxy)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C23H28N2O4 and its molecular weight is 396.487. The purity is usually 95%.
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Scientific Research Applications

Agricultural Chemistry

1-Acetyl-3,-5-diarylpyrazolines, including derivatives similar to the compound , have demonstrated significant fungicidal and insecticidal activities. These compounds have been synthesized to introduce the beta-methoxyacrylate pharmacophore, showing potential as lead compounds for developing new products with dual fungicidal and insecticidal properties. Their activities against various pathogens and pests highlight their agricultural applications, suggesting their utility in plant protection and pest management strategies (Zhao et al., 2008).

Anticancer Activity

Derivatives of 1-acetyl-5-aryl-4,5-dihydro-1H-pyrazoles have shown significant in vitro cytotoxic activity against cancer cell lines, underlining their potential in anticancer research. The synthesis and characterization of these compounds, starting from dehydrozingerone, demonstrate their promise as therapeutic agents in oncology, offering a pathway for the development of new anticancer drugs (Ratković et al., 2016).

Anti-inflammatory and Analgesic Properties

The synthesis of 1-acetyl-3-(2-hydroxyphenyl)-5-(R,R′-aryl)-4,5-dihydro-(1H)pyrazoles has revealed compounds with notable anti-inflammatory and analgesic activity. The influence of substituents on the 5-aryl group has been critical for the observed biological activities, suggesting these compounds' potential in developing new anti-inflammatory and analgesic drugs (Manna et al., 1992).

Corrosion Inhibition

Pyrazoline derivatives have also been explored for their potential in corrosion inhibition, particularly for protecting mild steel in hydrochloric acid solution. This application is crucial for industries where metal durability and integrity are paramount. The efficacy of these compounds as corrosion inhibitors has been demonstrated through a combination of chemical, electrochemical, and computational studies, highlighting their potential to enhance the corrosion resistance of metals used in various industrial applications (Lgaz et al., 2020).

Properties

IUPAC Name

1-[5-(4-hydroxyphenyl)-3-(3-methoxy-4-pentoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-4-5-6-13-29-22-12-9-18(14-23(22)28-3)21-15-20(24-25(21)16(2)26)17-7-10-19(27)11-8-17/h7-12,14,21,27H,4-6,13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAXAYUXNQBENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C2CC(=NN2C(=O)C)C3=CC=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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